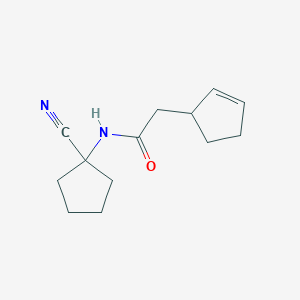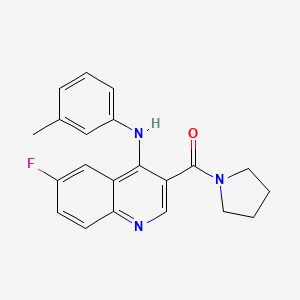
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains a quinoline core, which is a nitrogen-containing bicyclic compound . The compound also contains a fluoro group, a tolylamino group, and a pyrrolidinyl group.
Chemical Reactions Analysis
Again, without specific studies or papers on this compound, it’s challenging to provide an analysis of its chemical reactions. Quinoline derivatives are known to exhibit a variety of chemical reactions, largely dependent on the specific groups attached to the quinoline core .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
- Compounds structurally related to "(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone" have been investigated for their antitumor properties. For instance, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against human cancer cell lines, with one compound showing significant anticancer activity in an in vivo Hep3B xenograft nude mice model, suggesting its potential as an antitumor clinical trial candidate and anticancer agent Shih-Ming Huang et al., 2013.
Antibacterial Agents
- Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines have been synthesized and found to possess potent antimicrobial activity against both Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the antimicrobial efficacy of these compounds, indicating their potential in treating bacterial infections C. Hong et al., 1997.
Chemosensors
- Research into the development of chemosensors has also involved compounds similar to "(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone." A study described a fluorescent sensor with excellent selectivity and sensitivity for Zn(2+) over other cations, showcasing the potential application of such compounds in biochemical and medical research Pengxuan Li et al., 2014.
Fluorescent Properties
- The spectroscopic properties of related compounds have been explored, revealing insights into the effects of structure and environment on electronic absorption, excitation, and fluorescence. Such research contributes to our understanding of these compounds' potential applications in materials science and sensor technology I. A. Z. Al-Ansari, 2016.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-fluoro-4-(3-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-14-5-4-6-16(11-14)24-20-17-12-15(22)7-8-19(17)23-13-18(20)21(26)25-9-2-3-10-25/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHAFZLKNESCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(m-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

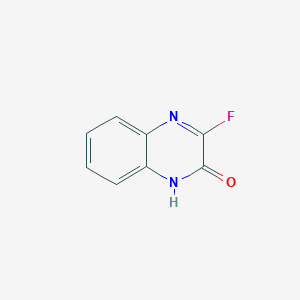
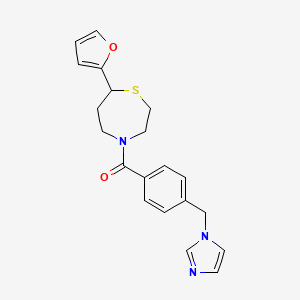
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)

![3-cinnamyl-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397864.png)
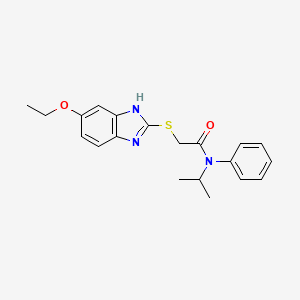
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)
